(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one
Description
(2E)-5-Benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzyl group at position 5 and a 4-isopropylphenylimino substituent at position 2.
The synthesis of such compounds typically involves condensation reactions between aldehydes and thiazolidinone precursors. For example, describes the synthesis of analogous 5-benzylidene derivatives via refluxing ethanol with piperidine as a catalyst, yielding products with high purity (81% yield) .
Properties
IUPAC Name |
5-benzyl-2-(4-propan-2-ylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-13(2)15-8-10-16(11-9-15)20-19-21-18(22)17(23-19)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONAMSDPPMRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives have been extensively researched and are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities.
Mode of Action
Thiazolidin-4-one derivatives have been shown to inhibit various enzymes and cell lines, contributing to their diverse therapeutic and pharmaceutical activities.
Biochemical Pathways
Thiazolidin-4-one derivatives are known to interact with various biological targets, affecting multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives.
Biological Activity
The compound (2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone ring, which is crucial for its biological activity. The presence of the benzyl and isopropyl phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antibacterial Activity
Thiazolidinone derivatives have shown promising antibacterial properties. Studies indicate that compounds within this class can exhibit significant inhibition against various bacterial strains. For instance:
- Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited high inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound this compound is hypothesized to possess similar properties due to structural similarities with known active compounds .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth:
- Cell Line Studies : Research has shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, where lower IC50 values indicate higher potency.
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 10.5 |
| HeLa | 15.0 |
Antioxidant Activity
The antioxidant capacity of thiazolidinones contributes to their therapeutic potential by mitigating oxidative stress in cells:
- Evaluation Methods : Common assays for assessing antioxidant activity include DPPH and ABTS assays. For instance, a related thiazolidinone derivative showed an inhibition percentage of 81.8% in the ABTS assay, indicating substantial radical scavenging activity .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinones in clinical settings:
- Antitubercular Properties : A review discussed various thiazolidinone derivatives with significant antitubercular activity against Mycobacterium tuberculosis, showing MIC values lower than conventional treatments .
- Antiglioma Effects : A recent study identified specific thiazolidinone derivatives that demonstrated high efficacy against glioblastoma cells (LN229), suggesting their potential use in targeted cancer therapies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Imino Group
The imino group (C=N) at position 2 is a reactive site for nucleophilic attack. This is supported by studies on related 2-iminothiazolidin-4-ones, which undergo substitution with amines or thiols under mild conditions .
Mechanism : The nucleophile attacks the electrophilic carbon of the imino group, leading to bond cleavage and substitution.
Cyclization Reactions
The exocyclic E-configuration of the benzylidene group at position 5 facilitates cyclization via conjugate addition or Michael-type reactions. For example:
Key Insight : Cyclization often preserves the thiazolidinone ring while forming fused heterocycles .
Oxidation of the Thiazolidinone Ring
The sulfur atom in the thiazolidinone ring is susceptible to oxidation, forming sulfoxides or sulfones :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | RT, 12h | 5-Benzyl-2-imino-thiazolidin-4-one sulfoxide | 85% | |
| mCPBA, CH₂Cl₂ | 0°C → RT, 2h | 5-Benzyl-2-imino-thiazolidin-4-one sulfone | 90% |
Impact : Oxidation modifies electron density, altering subsequent reactivity (e.g., reduced nucleophilicity at sulfur) .
Condensation Reactions
The exocyclic double bond participates in Knoevenagel condensations with aldehydes or ketones :
Mechanism : The active methylene group of the reagent attacks the α,β-unsaturated carbonyl system .
Tautomerization and Isomerization
The imino group exhibits tautomerism between imino (C=N) and amino (C-NH) forms, influencing reactivity :
| Condition | Tautomer | Dominant Form | Source |
|---|---|---|---|
| Acidic (pH < 3) | Imino (C=N) | Protonated imino | |
| Basic (pH > 10) | Amino (C-NH) | Deprotonated amino |
Spectroscopic Evidence : -NMR shifts at δ 7.8–8.2 ppm confirm the E-configuration of the exocyclic double bond .
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions enable aryl/alkyl group introduction at position 5 :
| Reaction | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(4-Methylbenzyl)-substituted derivative | 70% | |
| Heck reaction | Pd(OAc)₂, NEt₃, DMF | Vinyl-substituted thiazolidinone | 65% |
Note : The benzyl group’s steric bulk may limit reactivity in certain cases .
Biological Relevance and Stability
While not the focus here, derivatives of this scaffold show antimicrobial and anti-inflammatory activity . Stability studies indicate decomposition under prolonged UV exposure or strongly alkaline conditions .
Comparison with Similar Compounds
Substituent Variations at Position 2 (Imino Group)
The imino group at position 2 is critical for modulating electronic and steric properties:
- Trichloro-nitroprop-enylidene derivatives (e.g., compounds 19a–b in ): The electron-withdrawing trichloro-nitro group enhances electrophilicity, which may improve reactivity in nucleophilic substitutions but reduces solubility (melting points >200°C) .
- Phenylamino derivatives (e.g., compounds 6a–j in ): Substitution with aryl amino groups introduces hydrogen-bonding capacity, which could enhance target affinity but may complicate synthesis due to competing side reactions .
Substituent Variations at Position 5 (Benzylidene or Analogous Groups)
- Electrochemical studies show these compounds exhibit distinct redox behaviors, which could correlate with pro-drug activation mechanisms .
- Furan/thiophen-methylidene derivatives (): Heterocyclic substituents like furan or thiophene (e.g., compounds 21a–d) improve water solubility but reduce thermal stability (melting points 221–229°C) compared to the target compound’s benzyl group .
- Bromoethoxyphthalimido derivatives (): Bulky substituents, as in fused thiazolo-pyrimidin derivatives, reduce synthetic yields (moderate activity reported) but may enhance selectivity for bacterial targets .
Data Table: Key Properties of Selected Thiazolidinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
